tert-Butylbis(2,2-dimethylpropyl)phosphane
Description
Contextualization of tert-Butylbis(2,2-dimethylpropyl)phosphane within the Class of Bulky Phosphane Ligands
This compound, also known as tert-butyldineopentylphosphine, belongs to a class of bulky alkylphosphines that have demonstrated significant utility in catalysis. Its structure, featuring one tert-butyl group and two neopentyl (2,2-dimethylpropyl) groups, places it in a unique position regarding its steric and electronic properties. The neopentyl group, with its quaternary carbon adjacent to the phosphorus-bound methylene (B1212753), contributes substantial steric bulk.
The steric demand of this ligand is considerable, influencing the coordination number and geometry of its metal complexes. Research has shown that replacing tert-butyl groups with neopentyl substituents systematically increases the steric demand of the phosphine (B1218219) ligand in linear palladium(0) complexes. This increased bulk can be advantageous in promoting challenging cross-coupling reactions. In square planar palladium(II) complexes, however, the conformational flexibility of the neopentyl groups can lead to different steric profiles compared to more rigid bulky ligands.
Historical Development and Evolution of Hindered Phosphane Ligands
The development of phosphane ligands dates back to the mid-20th century, with early work focusing on relatively simple triaryl- and trialkylphosphines. A pivotal moment in the evolution of hindered phosphane ligands was the introduction of the concept of the "cone angle" by Chadwick A. Tolman in the 1970s. wikipedia.org This quantitative measure of steric bulk provided a rational framework for understanding and predicting the influence of ligand size on catalytic performance.
The realization that increased steric hindrance could promote key catalytic steps, such as oxidative addition and reductive elimination, spurred the synthesis of increasingly bulky phosphanes. The Buchwald and Hartwig groups, in their development of palladium-catalyzed C-N bond-forming reactions, extensively utilized bulky, electron-rich phosphine ligands. wikipedia.org This work highlighted the critical role of sterically demanding phosphines in enabling previously challenging transformations and catalyzed a surge in the design and application of new bulky phosphane architectures. The development of dialkylbiaryl phosphines by the Buchwald group further expanded the toolbox of catalysts for a wide range of cross-coupling reactions. sigmaaldrich.com
Significance of Steric and Electronic Parameters in Phosphane Ligand Design for Catalysis and Coordination Chemistry
The efficacy of a phosphane ligand in a given catalytic cycle is governed by a delicate interplay of its steric and electronic properties. These two parameters are often intertwined and must be carefully considered in ligand design.
Steric Parameters: The primary descriptor for the steric bulk of a phosphane ligand is the Tolman cone angle (θ) . wikipedia.org It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance. This steric bulk can influence:
Coordination Number: Bulky ligands can limit the number of other ligands that can coordinate to the metal center, often favoring lower coordination numbers which can be more catalytically active.
Reaction Rates: Steric hindrance can accelerate reductive elimination, the product-forming step in many catalytic cycles, by destabilizing the metal-product complex.
Selectivity: The steric environment created by the ligand can control the regioselectivity and stereoselectivity of a reaction by dictating the approach of substrates to the metal center.
Electronic Parameters: The electronic nature of a phosphane ligand is typically quantified by the Tolman electronic parameter (TEP) , which is determined from the C-O stretching frequency of a [LNi(CO)₃] complex in its infrared spectrum. wikipedia.org Electron-donating ligands increase the electron density on the metal center, which generally enhances the rate of oxidative addition. The electronic properties are influenced by the nature of the substituents on the phosphorus atom, with alkyl groups being more electron-donating than aryl groups.
The combination of being a strong electron donor and sterically demanding is a hallmark of many highly effective phosphane ligands in cross-coupling catalysis.
Overview of Research Trajectories for this compound and Analogous Systems
Research involving this compound and its close analogues, such as di(tert-butyl)neopentylphosphine and tri(tert-butyl)phosphine, has primarily focused on their application in palladium-catalyzed cross-coupling reactions. These ligands have proven to be particularly effective in reactions that are often challenging with less bulky or less electron-rich phosphanes.
Key research areas include:
Buchwald-Hartwig Amination: The coupling of amines with aryl halides is a cornerstone of modern organic synthesis. Bulky alkylphosphines are crucial for the efficiency of these reactions, particularly with less reactive aryl chlorides. Di(tert-butyl)neopentylphosphine, an analogue of the title compound, has been shown to be a highly effective ligand in the amination of aryl bromides and chlorides. nih.gov
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction often benefits from the use of sterically hindered and electron-rich phosphine ligands, especially when employing unactivated or sterically demanding coupling partners. The Pd/P(t-Bu)₃ system has been extensively used for Suzuki couplings. mit.edunih.gov
Heck Reaction: The palladium-catalyzed coupling of alkenes with aryl halides is another area where bulky phosphine ligands have made a significant impact, enabling the use of challenging substrates like aryl chlorides at milder reaction conditions. orgsyn.orglibretexts.org
Computational studies have played a crucial role in understanding the structure-activity relationships of these ligands, providing insights into their conformational behavior and how their steric profiles adapt to different coordination environments. This synergy between experimental and computational chemistry continues to drive the development of new and improved catalysts based on these bulky phosphane scaffolds.
Properties
CAS No. |
101069-13-0 |
|---|---|
Molecular Formula |
C14H31P |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
tert-butyl-bis(2,2-dimethylpropyl)phosphane |
InChI |
InChI=1S/C14H31P/c1-12(2,3)10-15(14(7,8)9)11-13(4,5)6/h10-11H2,1-9H3 |
InChI Key |
DCTUDBQXXQGFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CP(CC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for the analysis of phosphine (B1218219) ligands as ³¹P is a 100% abundant, spin I=½ nucleus, resulting in sharp signals and high sensitivity. The chemical shift (δ) is highly indicative of the electronic environment and coordination state of the phosphorus atom. For the free tert-Butylbis(2,2-dimethylpropyl)phosphane ligand, the proton-decoupled ³¹P{¹H} NMR spectrum shows a characteristic singlet.
A reported chemical shift value for the free ligand is presented in the table below. This value is consistent with a trivalent phosphorus atom bonded to three alkyl groups.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CD₂Cl₂ | 19.76 |
This interactive table summarizes the reported ³¹P NMR chemical shift.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental techniques used to confirm the organic framework of the phosphine ligand. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two tert-butyl groups and the single neopentyl (2,2-dimethylpropyl) group. Similarly, the ¹³C NMR spectrum would display unique resonances for the different carbon environments, including the methyl and quaternary carbons of the tert-butyl and neopentyl substituents, and the methylene (B1212753) carbon of the neopentyl group. The signals in both spectra would exhibit characteristic splitting patterns due to spin-spin coupling between adjacent protons (¹H-¹H) and between phosphorus and carbon/protons (³¹P-¹³C and ³¹P-¹H).
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and conformational details.
A search of crystallographic literature and databases did not yield a reported single-crystal X-ray structure for the free, uncoordinated this compound ligand. The absence of such a structure is not uncommon for bulky, air-sensitive (pyrophoric) phosphines that may be liquids or low-melting solids at ambient temperature, making the process of growing suitable single crystals challenging.
The structural properties of this compound (abbreviated as P(t-Bu)₂Np) are well-documented in the context of its transition metal complexes, particularly with palladium. nsf.gov Crystallographic studies of these complexes reveal how the ligand's steric bulk influences the coordination geometry of the metal center, a critical factor in catalysis. nsf.govacs.org
Detailed structural analyses have been performed on both palladium(0) and palladium(II) complexes. nsf.gov
Palladium(0) Complexes : In linear, two-coordinate Pd(0) complexes, the bulky neopentyl and tert-butyl groups dictate the ligand's conformation to minimize steric strain. nsf.gov
Palladium(II) Complexes : In four-coordinate, square planar Pd(II) complexes, the ligand's conformation adapts to the more crowded coordination sphere. These complexes often exhibit distortions from ideal square planar geometry to accommodate the sterically demanding phosphine. For example, slight seesaw distortions and expanded angles between the phosphine and adjacent ligands are observed. nsf.gov
The table below summarizes key structural features observed in representative palladium complexes. nsf.gov
| Complex Type | Metal Center | Coordination Geometry | Key Structural Features |
| [(P(t-Bu)₂Np)Pd(μ-Cl)Cl]₂ | Pd(II) | Square Planar | Distorted square plane with expanded P—Pd—Cl angles (e.g., 98.8°) and compressed Cl—Pd—Cl angles (e.g., 83.2°). nsf.gov |
| (P(t-Bu)₂Np)₂Pd | Pd(0) | Linear | The steric demand of the ligand is a key determinant of the overall structure. nsf.gov |
This interactive table presents structural data from crystallographic analysis of palladium complexes containing the phosphine ligand.
Mass Spectrometry Techniques in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation analysis.
For this compound (C₁₃H₂₉P), the exact mass is 216.20 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at this m/z value. The fragmentation pattern is anticipated to be dominated by the cleavage of carbon-carbon bonds to generate stable carbocations, a common pathway for bulky alkyl groups.
The primary expected fragmentation pathways include:
Loss of a tert-butyl radical (•C(CH₃)₃): This would result in a fragment ion at [M - 57]⁺.
Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to the highly stable [C(CH₃)₃]⁺ cation, is expected.
Loss of a neopentyl radical (•CH₂C(CH₃)₃): This would lead to a fragment at [M - 71]⁺.
The table below outlines the expected major fragments and their corresponding mass-to-charge ratios.
| Fragment Ion | Mass Lost (Da) | Expected m/z | Notes |
| [C₁₃H₂₉P]⁺ (Molecular Ion) | 0 | 216.2 | Represents the intact molecule. |
| [C₉H₂₀P]⁺ | 57 | 159.2 | Corresponds to the loss of a tert-butyl radical. |
| [C₈H₂₀P]⁺ | 71 | 145.2 | Corresponds to the loss of a neopentyl radical. |
| [C₄H₉]⁺ | 159 | 57.1 | Represents the stable tert-butyl cation, often a base peak for such structures. |
This interactive table details the plausible fragmentation patterns for this compound in mass spectrometry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
The vibrational modes of this compound are dominated by the motions of its hydrocarbon framework. These include stretching and bending (deformation) vibrations of the C-H and C-C bonds. The phosphorus-carbon (P-C) stretching and bending modes are also present, though they typically appear in the lower frequency "fingerprint" region of the spectrum.
Carbon-Hydrogen (C-H) Vibrations: The high-frequency region of the vibrational spectrum (approximately 2850-3000 cm⁻¹) is characterized by the C-H stretching vibrations of the methyl (CH₃) groups present in both the tert-butyl and neopentyl substituents. Typically, asymmetric stretching modes appear at higher wavenumbers (2950-2980 cm⁻¹) while symmetric stretching modes are found at lower wavenumbers (2860-2880 cm⁻¹).
Deformation modes of the C-H bonds, which require less energy, are observed at lower frequencies. Asymmetric deformations of the CH₃ groups (scissoring) are typically found in the 1440-1480 cm⁻¹ range, while symmetric deformations (umbrella mode) give rise to characteristic bands in the 1360-1395 cm⁻¹ region. The presence of the tert-butyl group often results in a distinctive splitting of the symmetric bending band, with two peaks of notable intensity appearing around 1365 cm⁻¹ and 1395 cm⁻¹. Rocking modes for the methyl groups can be found in the 800-1170 cm⁻¹ range.
Carbon-Carbon (C-C) and Phosphorus-Carbon (P-C) Vibrations: The skeletal vibrations of the molecule, involving the stretching of C-C and P-C bonds, occur in the fingerprint region of the spectrum (below 1500 cm⁻¹). The stretching of the C-C bonds within the tert-butyl and neopentyl groups typically gives rise to weak to medium intensity bands in the 800-1200 cm⁻¹ range. The quaternary carbon center in both types of substituents leads to characteristic skeletal vibrations.
The P-C stretching vibrations in trialkylphosphines are known to occur in the 650-800 cm⁻¹ range. These modes are often coupled with other skeletal vibrations, which can make their precise assignment challenging. Bending or deformation modes involving the P-C bonds (e.g., C-P-C bending) are expected at lower frequencies, typically below 500 cm⁻¹.
The following tables summarize the expected characteristic vibrational frequencies for the key functional groups within this compound based on data from analogous compounds.
Table 1: Predicted C-H Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Asymmetric Stretching | -CH₃ | 2950 - 2980 | IR, Raman |
| Symmetric Stretching | -CH₃ | 2860 - 2880 | IR, Raman |
| Asymmetric Bending (Scissoring) | -CH₃ | 1440 - 1480 | IR, Raman |
| Symmetric Bending (Umbrella) | -CH₃ (tert-butyl) | ~1395 and ~1365 | IR |
| Symmetric Bending (Umbrella) | -CH₃ (neopentyl) | 1360 - 1375 | IR |
| Rocking | -CH₃ | 800 - 1170 | IR |
Table 2: Predicted Skeletal Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Stretching | C-C | 800 - 1200 | IR, Raman |
| Stretching | P-C | 650 - 800 | IR, Raman |
| Bending | C-P-C | < 500 | Raman |
In a Raman spectrum, the symmetric vibrations, particularly the P-C and C-C skeletal modes, are often more intense compared to their counterparts in the IR spectrum. Conversely, the asymmetric C-H stretching and bending modes typically show strong absorption in the IR spectrum. The combination of both IR and Raman spectroscopy would therefore provide a comprehensive characterization of the vibrational landscape of this compound, allowing for a detailed confirmation of its functional group composition.
Coordination Chemistry of Tert Butylbis 2,2 Dimethylpropyl Phosphane
Complexation with Transition Metals
The interaction of tert-Butylbis(2,2-dimethylpropyl)phosphane with transition metals is governed by a delicate interplay of steric and electronic factors, which dictates the design, coordination mode, and potential for more complex binding of the resulting metal complexes.
Design Principles for Metal-Phosphane Complexes
The formation of stable metal-phosphane complexes hinges on achieving a balance between the electron-donating ability of the phosphane and the steric environment around both the metal and the phosphorus atom. For bulky ligands like this compound, the primary design consideration is the accommodation of its large steric profile. The two neopentyl (2,2-dimethylpropyl) groups, in conjunction with a tert-butyl group, create a significant steric shield around the phosphorus donor atom.
This steric hindrance influences several aspects of complex design:
Metal Selection: Metals that can adopt lower coordination numbers are often preferred to minimize steric clashing between ligands.
Stoichiometry: The ratio of ligand to metal is often limited. It is common to see 1:1 or 2:1 ligand-to-metal ratios, with higher coordination numbers being disfavored.
Ancillary Ligands: The choice of other ligands in the coordination sphere is critical. Small, non-bulky ancillary ligands are typically required to allow for the coordination of the bulky phosphane.
Potential for Chelation and Multidentate Binding
While primarily functioning as a monodentate ligand, the structure of this compound presents the theoretical possibility of multidentate binding through C-H activation. The presence of multiple methyl groups on the neopentyl and tert-butyl substituents could, under appropriate reaction conditions, lead to intramolecular activation of a C-H bond, forming a metallacycle. This would result in a bidentate, P,C-coordination mode. However, such chelation is expected to be challenging due to the steric congestion around the phosphorus atom, which may hinder the necessary conformational changes for the C-H bond to approach the metal center.
Steric Effects of this compound on Coordination Geometry
The most defining characteristic of this compound as a ligand is its immense steric bulk. This property has a profound impact on the coordination geometry of its metal complexes. The steric demand of a phosphine (B1218219) ligand is often quantified by its Tolman cone angle (θ), which is a measure of the solid angle subtended by the ligand at the metal center.
While the precise Tolman cone angle for this compound has not been experimentally determined, it can be estimated to be substantial, likely exceeding that of other bulky phosphines such as tri-tert-butylphosphine (B79228) (θ = 182°). This large cone angle enforces low coordination numbers at the metal center and influences the bond angles and lengths within the coordination sphere to minimize steric repulsion.
Table 1: Comparison of Tolman Cone Angles for Selected Bulky Phosphine Ligands
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |
| Tri-iso-propylphosphine | 160 |
| Tri-cyclohexylphosphine | 170 |
| Tri-tert-butylphosphine | 182 |
| This compound | Estimated > 182 |
Data for established phosphines are from literature sources. The value for this compound is an estimation based on its structure.
The steric pressure exerted by this ligand can lead to distorted geometries and can stabilize coordinatively unsaturated species by preventing the coordination of additional ligands.
Electronic Properties of this compound as a Ligand
The electronic properties of a phosphine ligand are crucial in determining the reactivity of its metal complexes. These properties are primarily described by the ligand's σ-donating and π-accepting abilities. This compound, being a trialkylphosphine, is expected to be a strong σ-donor. The electron-releasing nature of the alkyl groups increases the electron density on the phosphorus atom, enhancing its ability to donate its lone pair to a metal center.
The Tolman electronic parameter (TEP), derived from the C-O stretching frequencies of nickel carbonyl complexes, is a common measure of a phosphine's net electron-donating character. Although a specific TEP value for this compound is not available, it is anticipated to be comparable to that of other bulky, electron-rich phosphines.
Table 2: Tolman Electronic Parameters for Selected Bulky Phosphine Ligands
| Phosphine Ligand | Tolman Electronic Parameter (νCO, A1 mode in cm-1) |
| Tri-iso-propylphosphine | 2059.2 |
| Tri-cyclohexylphosphine | 2056.4 |
| Tri-tert-butylphosphine | 2056.1 |
| This compound | Estimated ~2056 |
Data for established phosphines are from literature sources. The value for this compound is an estimation based on its electronic similarity to tri-tert-butylphosphine.
The strong σ-donation from this ligand can increase the electron density at the metal center, which can in turn promote processes such as oxidative addition and influence the reactivity of other coordinated ligands.
Ligand Exchange Reactions and Stability of Metal-Phosphane Adducts
The stability of the metal-phosphane bond in complexes of this compound is a function of both steric and electronic factors. The strong σ-donating nature of the ligand contributes to a strong metal-phosphorus bond. However, the significant steric bulk can also lead to bond weakening due to steric repulsion.
Ligand exchange reactions involving complexes of this phosphane are likely to be slow. The steric hindrance around the metal center will impede the approach of an incoming ligand, disfavoring associative pathways for ligand substitution. Dissociative pathways, where the bulky phosphane first dissociates from the metal center, may also be slow due to the strong M-P bond.
The equilibrium of ligand exchange reactions will be influenced by the relative steric and electronic properties of the incoming and outgoing ligands. A ligand with a smaller steric profile and comparable or stronger electronic donation may be able to displace this compound, but the activation barrier for such a process is expected to be high.
Reactivity of Coordinated this compound
The reactivity of the bulky alkylphosphine, this compound, also known as di-tert-butylneopentylphosphine (B1584642) (DTBNpP), when coordinated to a metal center is of significant interest, particularly in the context of catalyst stability and activity. A key reaction pathway for this coordinated ligand is intramolecular C-H activation, leading to the formation of a cyclometalated species. This process, specifically palladacycle formation, has been identified as a potential catalyst deactivation pathway in certain cross-coupling reactions.
Research into the use of air-stable [(DTBNpP)PdCl₂]₂ precatalysts for Suzuki cross-coupling reactions has shed light on the reactivity of the coordinated DTBNpP ligand. researchgate.net The solvent system plays a crucial role in directing the reaction pathway of the palladium complexes. In a mixture of acetonitrile (B52724) and water, ligand metalation to form a dimeric palladacycle, [(κ²-P,C-DTBNpP)PdX]₂ (where X is a halide), competes with the formation of the catalytically active Pd(0) species. researchgate.net This cyclometalation is understood to be a catalyst deactivation process, as the resulting palladacycle exhibits low catalytic activity. researchgate.net
Conversely, when the reaction is conducted in toluene (B28343) and water, the formation of the active Pd(0) catalyst proceeds cleanly, without the competing palladacycle formation. researchgate.net This improved selectivity towards the active species in toluene accounts for the significantly higher catalytic activity observed in this solvent system. researchgate.net The cyclometalation of the DTBNpP ligand involves the activation of a C-H bond of one of the neopentyl groups by the palladium center, forming a stable five-membered ring that includes the phosphorus and palladium atoms.
The propensity for cyclometalation is a known characteristic of bulky phosphine ligands. For instance, the closely related tri-tert-butylphosphine readily undergoes C-H activation of a tert-butyl group to form a cyclometalated palladium(II) complex. researchgate.net The neopentyl groups of DTBNpP offer a similar potential for intramolecular C-H activation.
The table below summarizes the observed reactivity of coordinated this compound in the context of palladium-catalyzed Suzuki cross-coupling reactions.
| Precatalyst | Solvent System | Observed Reactivity of Coordinated Ligand | Outcome |
| [(DTBNpP)PdCl₂]₂ | Acetonitrile/Water | Cyclometalation (Palladacycle Formation) | Catalyst Deactivation |
| [(DTBNpP)PdCl₂]₂ | Toluene/Water | No significant cyclometalation | Formation of Active Pd(0) Species |
This differential reactivity highlights the delicate balance between the desired catalytic cycle and potential deactivation pathways involving the supporting ligand. The choice of solvent can significantly influence the stability of the metal-ligand complex and prevent undesirable intramolecular reactions such as cyclometalation.
Catalytic Applications of Tert Butylbis 2,2 Dimethylpropyl Phosphane
Palladium-Catalyzed Cross-Coupling Reactions
The sterically demanding and electron-donating nature of tert-butylbis(2,2-dimethylpropyl)phosphane makes it an excellent ligand for palladium, promoting the formation of highly active and stable catalysts. These catalysts are effective in a range of cross-coupling reactions, facilitating the formation of new chemical bonds with high efficiency and selectivity.
C–C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Reactions)
Palladium catalysts bearing this compound have demonstrated high activity in the coupling of aryl bromides and chlorides at mild temperatures. acs.org The ligand's steric bulk is thought to facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting, while its electron-donating character promotes the initial oxidative addition of the aryl halide to the palladium center.
In the Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyst systems composed of a palladium precursor and this compound have been shown to be effective. acs.org These catalysts can facilitate the coupling of a variety of aryl bromides and chlorides with arylboronic acids, often under mild conditions.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, also benefits from the use of this bulky phosphine (B1218219) ligand. Palladium catalysts incorporating this compound have been successfully employed for the coupling of aryl bromides at ambient temperatures. researchgate.net
For the Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, a novel palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been identified for room-temperature, copper-free couplings of challenging aryl bromides and alkynes. beilstein-journals.org This air-stable and commercially available catalyst allows for rapid access to a monoligated state and affords high yields with excellent functional group tolerability. beilstein-journals.org In a comparative study, the catalyst with the di-tert-butylneopentylphosphine (B1584642) (DTBNpP) ligand proved to be more efficient than the one with tri-tert-butylphosphine (B79228) (P(t-Bu)3). beilstein-journals.org
Table 1: Application of this compound in C-C Bond Forming Reactions This table is interactive. Click on the headers to sort.
| Reaction | Substrates | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira | Aryl bromides and alkynes | [DTBNpP]Pd(crotyl)Cl | Room temperature, copper-free | Up to 97% | beilstein-journals.org |
| Suzuki-Miyaura | Aryl bromides and chlorides | Pd₂(dba)₃ / DTBNpP | Mild temperatures | Good activity | acs.org |
| Heck | Aryl bromides | Pd₂(dba)₃ / DTBNpP | Mild temperatures | Good activity | acs.org |
C–N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The choice of phosphine ligand is critical for the success of this reaction, particularly when using less reactive aryl chlorides. This compound has emerged as a highly effective ligand in this context.
In combination with palladium sources, DTBNpP provides catalysts with comparable or even better activity for the amination of aryl bromides under mild conditions than the commonly used tri-tert-butylphosphine (TTBP). nih.govnih.gov Furthermore, DTBNpP is also an effective ligand for the more challenging amination reactions of aryl chlorides at elevated temperatures. nih.govnih.gov
The enhanced reactivity of catalysts derived from DTBNpP in the amination of aryl bromides is attributed to its larger cone angle compared to TTBP, which is a measure of the ligand's steric bulk. nih.govnih.gov This increased steric demand is believed to promote the rate-determining reductive elimination step of the catalytic cycle. For the coupling of aryl chlorides, the stronger electron-donating ability of TTBP may contribute to its higher activity in some cases. nih.govnih.gov
Table 2: Comparison of DTBNpP and TTBP in Buchwald-Hartwig Amination This table is interactive. Click on the headers to sort.
| Substrate | Ligand | Conditions | Activity | Reference |
|---|---|---|---|---|
| Aryl Bromides | DTBNpP | Mild | Comparable or better than TTBP | nih.govnih.gov |
| Aryl Chlorides | DTBNpP | Elevated temperatures | Effective | nih.govnih.gov |
| Aryl Bromides | TTBP | Mild | - | nih.govnih.gov |
| Aryl Chlorides | TTBP | Elevated temperatures | Higher activity in some cases | nih.govnih.gov |
C–O Bond Formation (e.g., Etherification, Phenol Coupling)
The palladium-catalyzed formation of carbon-oxygen bonds represents a valuable tool for the synthesis of ethers and phenols. While direct examples of this compound in these reactions are not extensively documented, the reactivity of structurally similar bulky phosphine ligands provides strong evidence for its potential.
Research on monomeric arylpalladium(II) halide complexes with hindered phosphines, such as 1-adamantyl-di-tert-butylphosphine, has shown that these complexes react with tert-butoxide to form the corresponding aryl tert-butyl ether. nih.govresearchgate.net Given the structural and electronic similarities between 1-adamantyl-di-tert-butylphosphine and this compound, it is highly probable that the latter would also be an effective ligand for palladium-catalyzed C-O bond-forming reactions. These reactions are mechanistically related to the Buchwald-Hartwig amination and benefit from bulky, electron-rich ligands that promote the reductive elimination of the ether product from the palladium center.
Role as a Strong Lewis Base in Organic Transformations
Phosphines are well-known Lewis bases due to the lone pair of electrons on the phosphorus atom. The nucleophilicity and basicity of a phosphine are influenced by the electronic and steric nature of its substituents. Trialkylphosphines, such as this compound, are generally more basic and nucleophilic than triarylphosphines. cdnsciencepub.com This inherent Lewis basicity allows them to act as organocatalysts in a variety of organic transformations.
Organocatalysis via Phosphane-Mediated Pathways
In phosphane-mediated organocatalysis, the phosphine acts as a nucleophile to activate a substrate, initiating a catalytic cycle. A common pathway involves the addition of the phosphine to a Michael acceptor (an electron-deficient alkene or alkyne), which generates a zwitterionic intermediate. nih.govnih.gov This intermediate can then participate in a variety of subsequent reactions. The strong electron-donating ability of the alkyl groups in this compound would be expected to enhance its nucleophilicity, making it a potent catalyst for such transformations.
Applications in Michael Addition and Polymerization Reactions
The Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by phosphines. organic-chemistry.org The phosphine initiates the reaction by adding to the Michael acceptor, generating a nucleophilic enolate equivalent that then reacts with the Michael donor. Given that trialkylphosphines are generally more effective catalysts for Michael additions than triarylphosphines, it is reasonable to expect that the strong Lewis basicity of this compound would make it an efficient catalyst for these reactions.
In the realm of polymerization , phosphines can act as initiators or catalysts. For instance, in the context of oxa-Michael polymerization, electron-rich phosphines have been shown to be effective catalysts. nih.gov The polymerization of certain monomers can be initiated by the nucleophilic attack of a phosphine. The combination of tertiary phosphines with palladium is also used in some polymerization reactions, although it can sometimes lead to low molecular weight polymers due to an increased rate of β-hydride elimination. rsc.org The specific application of this compound in polymerization is an area that warrants further investigation, but its electronic and steric profile suggests potential utility in this field.
Carbonylation Reactions Mediated by this compound Complexes
Palladium-catalyzed carbonylation reactions are fundamental transformations in organic synthesis for producing carbonyl compounds such as amides, esters, and ketones. researchgate.net The efficacy of these reactions is highly dependent on the phosphine ligand employed. While specific examples detailing the use of this compound in carbonylation reactions are not extensively documented in the reviewed literature, the performance of structurally similar, bulky, electron-rich phosphine ligands provides significant insight into its expected catalytic behavior.
Bulky phosphine ligands are known to promote key steps in the catalytic cycle of carbonylation. For instance, in the aminocarbonylation of aryl and heteroaryl halides, palladium catalysts bearing electron-rich and sterically demanding phosphines have demonstrated high activity. researchgate.netresearchgate.net These ligands facilitate the formation of active, low-coordinate palladium(0) species and promote the oxidative addition of the aryl halide, a critical step in the catalytic cycle. The aminocarbonylation of various heteroaryl halides has been successfully achieved using palladium catalysts with monodentate ligands like di-tert-butylphosphinoferrocene, yielding the desired amides in good to high yields. researchgate.net Similarly, palladium complexes with phosphorus-nitrogen ligands have shown high activity and selectivity in the aminocarbonylation of aryl iodides under mild conditions. researchgate.net
The general mechanism for such reactions involves the oxidative addition of the aryl halide to a Pd(0)-phosphine complex, followed by CO insertion into the aryl-palladium bond to form a palladoyl intermediate. Subsequent nucleophilic attack by an amine leads to the formation of the amide product and regeneration of the Pd(0) catalyst via reductive elimination. The steric bulk of ligands like this compound is expected to facilitate the reductive elimination step, thereby increasing catalyst turnover.
Table 1: Representative Palladium-Catalyzed Aminocarbonylation Reactions with Bulky Ligands
| Aryl Halide | Amine Nucleophile | Bulky Ligand System | Product Yield | Reference |
| Iodobenzene | Diethylamine | Pd(II)/P-N Ligand | ~96% | researchgate.net |
| 2-Bromopyridine | Chiral Amine | Pd/Di-tert-butylphosphinoferrocene | Good-High | researchgate.net |
| 2-Bromopyrimidine | Chiral Amine | Pd/Di-tert-butylphosphinoferrocene | Good-High | researchgate.net |
Stereoselective Catalysis and Asymmetric Synthesis with Analogous Systems
Chiral phosphine ligands are pivotal in asymmetric catalysis, where they create a chiral environment around a transition metal center to induce stereoselectivity in the reaction product. rsc.org While this compound is an achiral ligand, the principles of stereoselective catalysis can be readily extended to its hypothetical chiral analogues. The development of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, has led to highly effective catalysts for reactions like asymmetric hydrogenation.
A chiral analogue of this compound could be designed by, for example, introducing a chiral center in one of the neopentyl backbones or by creating a P-chiral center. The significant steric bulk of the tert-butyl and neopentyl groups would play a crucial role in defining the quadrants of space around the metal center. This steric hindrance would force substrates to approach the catalytic center in a highly specific orientation, leading to high levels of enantioselectivity.
The effectiveness of a chiral ligand is often a balance between steric hindrance and electronic properties. Conformationally rigid P-chiral phosphine ligands that possess a bulky alkyl group, such as a tert-butyl group, have demonstrated excellent enantioselectivity and catalytic efficiency in various transition-metal-catalyzed asymmetric reactions. rsc.org The combination of a large tert-butyl group and the similarly bulky neopentyl groups would create a well-defined and sterically demanding chiral pocket, which could be highly effective in discriminating between enantiotopic faces of a prochiral substrate.
Mechanistic Investigations of Catalytic Cycles Involving this compound
The catalytic cycle of many cross-coupling reactions, including carbonylations, is fundamentally composed of a sequence of elementary steps: oxidative addition, (transmetalation, if applicable), and reductive elimination. nih.gov The steric and electronic properties of phosphine ligands like this compound are critical in modulating the kinetics and thermodynamics of these steps. nih.govwiley-vch.de
Oxidative Addition: This is often the rate-determining step in catalytic cycles, involving the reaction of an organic halide with the low-valent metal center (e.g., Pd(0)). nih.govresearchgate.net This process increases the metal's oxidation state and coordination number. researchgate.net Bulky, electron-rich phosphines like this compound are known to accelerate oxidative addition. wiley-vch.de The high electron density on the phosphorus atom increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic organic halide. researchgate.net
However, extreme steric bulk can also favor the dissociation of a phosphine ligand from a bisphosphine-palladium(0) complex, generating a highly reactive, coordinatively unsaturated 12-electron monophosphine complex, [PdL]. wiley-vch.de This species is often the active catalyst that undergoes oxidative addition. Studies on palladium complexes with tri(tert-butyl)phosphine (TTBP) have shown that the oxidative addition of aryl bromides often proceeds through such a monoligated intermediate. wiley-vch.de The large cone angle of ligands containing tert-butyl and neopentyl groups promotes the formation of these highly active species. acs.org
Reductive Elimination: This is the product-forming step, where two ligands on the metal center couple, and the metal is reduced to its lower oxidation state, thus closing the catalytic cycle. bham.ac.uk Reductive elimination is generally favored from complexes with bulky ligands. chemrxiv.org The steric repulsion between the bulky tert-butyl and neopentyl groups of this compound would force the other ligands (e.g., the aryl and acyl groups in a carbonylation cycle) into close proximity, promoting the bond formation and release of the product. This acceleration of reductive elimination is crucial for achieving high catalyst turnover numbers.
Table 2: Influence of Bulky Phosphine Ligands on Key Catalytic Steps
| Catalytic Step | Role of Bulky, Electron-Rich Ligand | Mechanistic Consequence | Reference |
| Oxidative Addition | Increases electron density on the metal center; promotes dissociation to a monoligated species. | Accelerates the reaction with aryl halides, often making this step faster. | nih.govwiley-vch.de |
| Reductive Elimination | Steric crowding forces product-forming groups together. | Accelerates product release and catalyst turnover, preventing catalyst decomposition. | bham.ac.ukchemrxiv.org |
The design and synthesis of phosphine ligands with tailored steric and electronic properties is a key strategy for optimizing catalytic performance. nih.gov The structure of this compound is itself an example of fine-tuning. By combining both tert-butyl and neopentyl groups, the ligand's properties are modulated compared to simpler analogues like tri(tert-butyl)phosphine (TTBP) or tri(neopentyl)phosphine.
Studies on the closely related Di(tert-butyl)neopentylphosphine (DTBNpP) in palladium-catalyzed amination reactions have shown that replacing one tert-butyl group of TTBP with a neopentyl group significantly increases the ligand's cone angle (a measure of steric bulk). acs.org This increased bulk was found to correlate with higher catalytic activity for the amination of aryl bromides under mild conditions. acs.org This suggests that the larger steric profile of DTBNpP (and by extension, this compound) is more effective at promoting the rate-limiting step in that specific catalytic cycle. acs.org
However, the same study noted that TTBP, being a stronger electron donor, provided catalysts with higher activity for the more challenging activation of aryl chlorides. nih.gov This highlights the delicate balance between steric and electronic effects. ucla.edu While increased bulk can enhance reactivity by promoting ligand dissociation or reductive elimination, superior electron-donating ability might be more critical for the initial oxidative addition of less reactive substrates. nih.govucla.edu The specific combination of one tert-butyl and two neopentyl groups in this compound represents a precise calibration of these two factors, aiming for an optimal balance that enhances catalytic efficiency across a range of applications. nih.gov
Theoretical and Computational Studies of Tert Butylbis 2,2 Dimethylpropyl Phosphane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of phosphine (B1218219) ligands. For tert-butylbis(2,2-dimethylpropyl)phosphane, DFT calculations are primarily used to optimize its geometry and to probe its electronic properties, which are key to understanding its behavior as a ligand.
While detailed analyses of the frontier molecular orbitals (HOMO and LUMO) and charge distribution specific to the isolated P(t-Bu)Np2 ligand are not extensively documented in dedicated studies, general principles for trialkylphosphines apply. The phosphorus lone pair constitutes the highest occupied molecular orbital (HOMO), and its energy level is indicative of the ligand's σ-donating ability. The electron-donating nature of the tert-butyl and neopentyl groups is expected to result in a high-energy HOMO, classifying P(t-Bu)Np2 as a strong σ-donor ligand. This is a crucial factor in its ability to facilitate oxidative addition, a key step in many catalytic cycles.
DFT calculations have been successfully employed to determine the optimized geometries of P(t-Bu)Np2 in metal complexes. For instance, studies on palladium complexes have utilized DFT with functionals like BP86 and SVWN5 to obtain calculated structures that are in good agreement with experimental bond lengths and angles determined by X-ray crystallography. nsf.gov These optimized geometries are the foundation for further computational analysis, such as the calculation of steric parameters and the modeling of reaction pathways.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound is a defining characteristic that influences its steric profile and, consequently, its role in catalysis. Unlike the more rigid tri-tert-butylphosphine (B79228), the neopentyl groups in P(t-Bu)Np2 have greater rotational freedom around the P-C and C-C bonds.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such flexible molecules. These methods can identify low-energy conformations and the barriers to their interconversion. For P(t-Bu)Np2, a key conformational feature is the orientation of the neopentyl groups relative to the phosphorus lone pair and the metal center in a complex.
Computational studies have shown that the conformation of neopentyl-substituted phosphines can change significantly depending on the coordination number and geometry of the metal center. nsf.gov In square planar palladium(II) complexes, P(t-Bu)Np2 adopts a conformation that maximizes its steric bulk, while in linear palladium(0) complexes, a different conformation may be favored. nsf.gov This conformational adaptability is crucial, as it allows the ligand to accommodate the different geometric and steric demands of various intermediates in a catalytic cycle.
Quantitative Assessment of Steric and Electronic Parameters (e.g., Tolman Cone Angle, Electronic Parameter)
To compare the influence of different phosphine ligands, a set of quantitative descriptors for their steric and electronic properties has been developed. The Tolman cone angle (θ) and the percent buried volume (%Vbur) are the most common metrics for quantifying steric bulk.
Computationally derived cone angles have shown that the progressive replacement of tert-butyl groups with neopentyl groups leads to a significant increase in the steric hindrance of the phosphine. ua.edu For the series P(t-Bu)3, P(t-Bu)2Np, P(t-Bu)Np2, and PNp3, the steric demand increases with the number of neopentyl substituents in linear palladium(0) complexes. nsf.gov However, in square planar palladium(II) complexes, P(t-Bu)Np2 exhibits the largest steric demand of the series. nsf.gov This highlights the importance of considering the specific coordination environment when evaluating the steric impact of conformationally flexible ligands.
The following table presents a comparison of steric parameters for P(t-Bu)Np2 and related phosphines in different palladium complexes, calculated from DFT-optimized geometries.
| Ligand | Complex Type | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
| P(t-Bu)2Np | Pd(0) linear | 187 | 40.5 |
| P(t-Bu)Np2 | Pd(0) linear | 192 | 42.1 |
| PNp3 | Pd(0) linear | 200 | 44.5 |
| P(t-Bu)2Np | Pd(II) sq. planar | 191 | 42.6 |
| P(t-Bu)Np2 | Pd(II) sq. planar | 199 | 45.4 |
| PNp3 | Pd(II) sq. planar | 185 | 41.5 |
Data compiled from computational studies on palladium complexes. nsf.gov
Modeling of Reaction Pathways and Transition States in Catalysis
Computational modeling of catalytic cycles provides invaluable insights into reaction mechanisms, selectivity, and the role of the ligand. For reactions catalyzed by palladium complexes of bulky, electron-rich phosphines like P(t-Bu)Np2, DFT calculations can be used to map the potential energy surface of the entire catalytic cycle, identifying the structures and energies of intermediates and transition states.
While specific studies modeling a full catalytic cycle with P(t-Bu)Np2 are not prevalent, the general principles are well-established. For example, in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, key steps such as oxidative addition, transmetalation, and reductive elimination can be modeled. The steric bulk of P(t-Bu)Np2 is expected to promote the reductive elimination step, which is often rate-limiting, by destabilizing the palladium(II) intermediate. Its strong electron-donating character facilitates the oxidative addition step.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry can accurately predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These predictions are valuable for characterizing new compounds and for interpreting experimental spectra.
For this compound and its metal complexes, DFT calculations of ³¹P NMR chemical shifts have been performed. While the absolute calculated values may differ from experimental shifts, the computational methods are often successful in predicting the trends in chemical shifts within a series of related compounds. nsf.gov This allows for the confident assignment of experimental signals and provides insights into the electronic environment of the phosphorus atom in different chemical environments. For example, calculated ³¹P NMR shifts for a series of [(R₃P)Pd(μ-Cl)Cl]₂ and [trans-(R₃P)₂PdCl₂] complexes, including those with P(t-Bu)Np2, have shown good correlation with the experimental trends. nsf.gov
The prediction of IR spectra through the calculation of vibrational frequencies is another powerful application of DFT. For P(t-Bu)Np2, characteristic vibrational modes would include P-C stretching and bending, as well as the various C-H stretching and bending modes of the tert-butyl and neopentyl groups. While a detailed comparison of the predicted and experimental IR spectrum for P(t-Bu)Np2 is not available in the literature, the methodology is well-established for phosphine ligands and their complexes.
Advanced Research Directions and Future Perspectives
Development of Next-Generation tert-Butylbis(2,2-dimethylpropyl)phosphane Analogues
The development of next-generation analogues of this compound is a promising avenue for enhancing catalytic performance and expanding its application scope. Research in this area focuses on systematically modifying the ligand's steric and electronic properties to achieve superior catalytic activity, stability, and selectivity.
Key Research Thrusts:
Steric Tuning: Fine-tuning the steric bulk of the ligand by replacing the tert-butyl or neopentyl groups with other bulky alkyl groups can modulate the coordination environment of the metal center. This can lead to improved selectivity in reactions such as the Suzuki-Miyaura coupling of sterically hindered substrates.
Electronic Modification: The introduction of electron-donating or electron-withdrawing functionalities on the alkyl backbone, while synthetically challenging, could offer a powerful tool to influence the electronic properties of the phosphorus atom. This, in turn, can impact the oxidative addition and reductive elimination steps in catalytic cycles.
Introduction of Functional Groups: Incorporating functional groups that can participate in secondary interactions (e.g., hydrogen bonding, coordinative bonding) could lead to ligands with enhanced substrate recognition and selectivity.
Data Table: Hypothetical Analogues and Their Potential Catalytic Advantages
| Analogue Name | Structural Modification | Potential Advantage | Target Reaction |
| (1-Adamantyl)bis(2,2-dimethylpropyl)phosphane | Replacement of tert-butyl with adamantyl | Increased steric bulk, enhanced catalyst stability | Cross-coupling of tetra-ortho-substituted biaryls |
| tert-Butyl(2,2-dimethylpropyl)(cyclohexyl)phosphane | Introduction of a cyclohexyl group | Modified cone angle, improved selectivity | Asymmetric catalysis |
| tert-Butylbis(2,2-dimethyl-3-methoxypropyl)phosphane | Introduction of a methoxy (B1213986) group | Potential for hemilabile coordination, catalyst stabilization | C-H activation |
Integration into Heterogeneous Catalysis Systems
The immobilization of this compound onto solid supports is a critical step towards developing robust and recyclable catalysts. This transition from homogeneous to heterogeneous catalysis addresses key challenges such as catalyst separation, product contamination, and catalyst reuse, which are crucial for industrial applications.
Immobilization Strategies:
Covalent Anchoring: Functionalizing the ligand with a reactive handle (e.g., a siloxy or vinyl group) allows for its covalent attachment to inorganic supports like silica (B1680970) or organic polymer supports like polystyrene.
Ion Exchange: Introducing a charged moiety onto the ligand would enable its immobilization on ion-exchange resins.
Encapsulation: Physical entrapment of the metal-ligand complex within the pores of materials like metal-organic frameworks (MOFs) can prevent leaching while maintaining catalytic activity.
Data Table: Comparison of Heterogenization Supports
| Support Material | Immobilization Method | Advantages | Disadvantages |
| Silica (SiO₂) | Covalent anchoring via silanization | High thermal and mechanical stability | Potential for leaching of the metal |
| Polystyrene | Covalent anchoring via copolymerization | High loading capacity, tunable properties | Lower thermal stability than inorganic supports |
| Metal-Organic Frameworks (MOFs) | Encapsulation, post-synthetic modification | High surface area, well-defined active sites | Cost and stability can be limiting factors |
Applications in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new catalytic processes. This compound and its future analogues are well-positioned to contribute to this paradigm shift by enabling more sustainable chemical transformations.
Areas of Focus:
Biomass Conversion: Catalytic systems based on this ligand could be developed for the selective conversion of biomass-derived platform molecules into value-added chemicals and biofuels. This includes reactions such as hydrodeoxygenation and C-O bond cleavage.
Use of Green Solvents: The development of robust palladium-phosphine catalysts that are active and stable in environmentally benign solvents like water, ethanol, or supercritical CO₂ is a key research goal.
Energy-Efficient Catalysis: Designing catalysts that operate under milder reaction conditions (lower temperature and pressure) will significantly reduce the energy consumption and environmental footprint of chemical processes.
Exploration of Novel Reaction Manifolds and Substrate Scopes
The unique steric and electronic properties of this compound make it an ideal candidate for exploring novel and challenging catalytic reactions that are difficult to achieve with less bulky ligands.
Emerging Reaction Frontiers:
C-H Activation/Functionalization: Palladium catalysts bearing this ligand show potential for directing the selective activation and functionalization of traditionally unreactive C-H bonds. This opens up new synthetic routes for the late-stage functionalization of complex molecules.
Cross-Coupling of Non-Traditional Electrophiles: Expanding the scope of cross-coupling reactions to include less reactive electrophiles such as aryl chlorides, tosylates, and mesylates is an area of active research where bulky phosphine (B1218219) ligands are crucial.
Catalytic Difunctionalization of Alkenes and Alkynes: Developing methods for the simultaneous introduction of two different functional groups across a double or triple bond in a single step is a powerful strategy for increasing molecular complexity.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Understanding the behavior of catalysts under actual reaction conditions is paramount for rational catalyst design and optimization. Advanced in situ and operando spectroscopic techniques are being increasingly applied to study catalytic systems involving bulky phosphine ligands.
Relevant Techniques:
Operando FT-IR and Raman Spectroscopy: These techniques provide real-time information about the vibrational modes of molecules, allowing for the identification of key catalytic intermediates and the monitoring of their concentrations as the reaction progresses.
In Situ NMR Spectroscopy: High-pressure NMR techniques can be used to directly observe the coordination of the phosphine ligand to the metal center and to characterize the structure of species present in the catalytic cycle.
X-ray Absorption Spectroscopy (XAS): This technique provides information about the oxidation state and local coordination environment of the metal center, offering insights into the electronic changes that occur during catalysis.
Data Table: Spectroscopic Techniques for In Situ Catalysis Studies
| Technique | Information Obtained | Experimental Conditions |
| Operando FT-IR Spectroscopy | Identification of carbonyl and other functional group vibrations in intermediates. | High temperature and pressure, liquid or gas phase. |
| In Situ NMR Spectroscopy | Structural information on soluble catalyst species and intermediates. | High pressure, liquid phase. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of the metal center. | Requires synchrotron radiation source. |
The future of this compound in catalysis is bright and multifaceted. By focusing on the rational design of next-generation analogues, its integration into more sustainable and robust heterogeneous systems, and the exploration of novel and complex chemical transformations, the full potential of this powerful ligand can be realized. The synergistic use of advanced in situ characterization techniques will be instrumental in guiding these efforts, ultimately leading to the development of more efficient, selective, and sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
